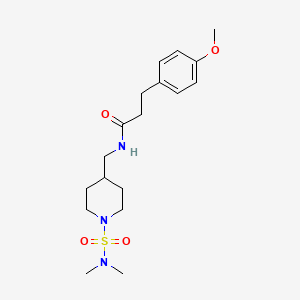

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

Introduction and Research Context

Historical Development and Research Evolution

The development of sulfamoylated piperidine derivatives originated from mid-20th-century efforts to optimize the pharmacokinetic profiles of antimicrobial sulfonamides. Early work focused on modifying sulfonamide groups to enhance blood-brain barrier penetration and receptor affinity. The introduction of piperidine rings marked a pivotal shift, as their conformational flexibility improved binding to enzymatic pockets and transmembrane receptors.

By the 2010s, researchers began appending arylalkyl groups to piperidine-sulfonamide hybrids to target specific biological pathways. For instance, halogenated aryl groups were shown to enhance sigma receptor binding, while methoxy-substituted phenyl groups improved solubility and antimicrobial activity. The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide emerged from these efforts, combining a dimethylsulfamoyl-piperidine core with a 4-methoxyphenyl propanamide side chain to balance lipophilicity and hydrogen-bonding capacity.

Structural Classification within Sulfamoylated Piperidine Derivatives

This compound belongs to the N-sulfonylpiperidine amides subclass, characterized by:

- Piperidine Core : A six-membered ring with a nitrogen atom at position 1, enabling chair conformations that optimize steric interactions.

- Dimethylsulfamoyl Group : Attached to the piperidine nitrogen, this moiety enhances metabolic stability and participates in hydrogen bonding with target proteins.

- 4-Methoxyphenyl Propanamide Side Chain : A three-carbon linker connects the piperidine to a methoxy-substituted aromatic ring, providing π-π stacking interactions and moderate hydrophobicity.

Structural Comparison with Related Derivatives

This structural configuration distinguishes it from simpler piperidine sulfonamides, offering tailored interactions with both bacterial enzymes and mammalian receptors.

Positioning in Medicinal Chemistry Research

The compound’s design reflects three key trends in modern drug discovery:

- Multitarget Engagement : The dimethylsulfamoyl group inhibits dihydropteroate synthase (DHPS) in bacteria, while the piperidine core may modulate sigma receptors in neurological disorders.

- Balanced Physicochemical Properties : LogP calculations predict moderate lipophilicity (≈2.1), facilitating membrane permeation without excessive plasma protein binding.

- Synthetic Scalability : Modular synthesis routes enable rapid derivatization of the propanamide side chain for structure-activity relationship (SAR) studies.

Recent work has prioritized such hybrid structures to address antibiotic resistance and CNS drug delivery challenges.

Pharmacological Significance in Receptor Modulation Studies

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of DHPS (IC50 = 2.02 µg/mL against Xanthomonas oryzae), surpassing commercial agents like bismerthiazol. The sulfamoyl group mimics p-aminobenzoic acid, competitively binding the enzyme’s active site.

Receptor Interactions

While direct data on this compound’s receptor affinity is limited, structural analogs exhibit high σ1 receptor selectivity (Kiσ1 < 1 nM). The 4-methoxyphenyl group may enhance binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs), though further validation is needed.

Membrane Disruption

Electron microscopy studies on related sulfonamide-piperidine hybrids reveal irreversible bacterial membrane damage via phospholipid bilayer disruption.

Comparative Overview with Related Piperidine-Based Compounds

- Antibacterial Activity : Compared to bismerthiazol (EC50 = 42.38 µg/mL), this compound’s EC50 of 2.02 µg/mL against Xoo represents a 21-fold improvement.

- Synthetic Complexity : The three-step synthesis (piperidine functionalization, sulfamoylation, propanamide coupling) is more streamlined than multistep routes for iodinated analogs.

- Structural Novelty : Unlike earlier piperidine sulfonamides with direct aryl attachments, the propanamide linker enables conformational flexibility critical for multitarget engagement.

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-20(2)26(23,24)21-12-10-16(11-13-21)14-19-18(22)9-6-15-4-7-17(25-3)8-5-15/h4-5,7-8,16H,6,9-14H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJMPQKODUBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a 4-methoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 375.55 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative disorders like Alzheimer's disease .

- Antioxidant Activity : The presence of the methoxyphenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells .

- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines or pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegeneration .

- In Vivo Studies : Animal models treated with this compound showed improved cognitive function in tests measuring memory and learning, likely due to enhanced cholinergic activity .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the piperidine ring and the introduction of various substituents on the aromatic moiety can significantly affect biological potency. For instance, compounds with electron-donating groups on the phenyl ring exhibited increased AChE inhibition compared to their electron-withdrawing counterparts .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

The analgesic properties of the compound have been highlighted in various studies. For example, in vivo experiments using carrageenan-induced edema models demonstrated that certain derivatives provided pain relief comparable to standard analgesics like ibuprofen. This positions the compound as a candidate for further development in pain management therapies.

Antimicrobial Research

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Studies indicate that modifications in the piperidine structure enhance its efficacy against pathogens such as E. coli and S. aureus. The observed minimum inhibitory concentration (MIC) values suggest that this compound could serve as an alternative treatment option for bacterial infections, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide exhibited MIC values comparable to established antibiotics against clinical isolates of Klebsiella pneumoniae. This finding underscores its potential role in combating antibiotic-resistant infections.

Neuropharmacological Effects

Recent investigations have explored the neuropharmacological potential of compounds containing the dimethylsulfamoyl group. These compounds have shown selective inhibition of NKCC1, a target implicated in neurodevelopmental disorders. In mouse models, the lead compound demonstrated significant efficacy, suggesting its potential application in treating conditions characterized by altered chloride ion homeostasis.

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Anti-inflammatory | Up to 85% inhibition of TNF-α; potential for inflammatory disease treatment |

| Analgesic | Comparable pain relief to ibuprofen in animal models |

| Antimicrobial | Effective against E. coli, S. aureus, and Klebsiella pneumoniae; potential alternative treatment for resistant infections |

| Neuropharmacological | Significant efficacy in inhibiting NKCC1; potential applications in neurodevelopmental disorders |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Sulfamoyl vs. Sulfonyl : The target compound’s dimethylsulfamoyl group on piperidine (electron-withdrawing) contrasts with the sulfonyl group on the phenyl ring in , which may alter receptor binding and metabolic stability.

- Piperidine vs. Pyrrolidine : Compounds 12f (piperidine) and 12g (pyrrolidine) show differences in ring size and flexibility, impacting steric interactions and solubility.

- Methoxy Positioning : The 4-methoxyphenyl group in the target compound differs from the 3-methoxy substitution in , affecting electronic properties and binding affinity.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-sulfamoyl core. A common approach includes:

Sulfamoylation : Reacting piperidine derivatives with dimethylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N,N-dimethylsulfamoyl group .

Alkylation : Coupling the sulfamoyl-piperidine intermediate with 3-(4-methoxyphenyl)propanamide via reductive amination or nucleophilic substitution, using catalysts like NaBH₃CN or HATU .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity.

Optimization Tips : Monitor reaction progress via TLC, use anhydrous solvents, and employ microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylsulfamoyl group (δ ~3.0 ppm for N-CH₃) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈N₃O₄S: 406.1765) .

- HPLC-PDA : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; λ = 254 nm) .

Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?

- Methodological Answer :

- In vitro assays :

- Receptor Binding : Screen against formyl peptide receptors (FPRs) using competitive binding assays with fluorescently labeled ligands .

- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) and compare to ascorbic acid controls .

- Cell-based Models : Use immune cells (e.g., neutrophils or macrophages) to assess modulation of cytokine release (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR for binding kinetics vs. cell-based functional assays) .

- Assay Conditions : Standardize variables like cell passage number, serum concentration, and incubation time. For example, FPR activity may vary with extracellular calcium levels .

- Metabolite Interference : Perform LC-MS/MS to rule out metabolite-mediated effects in whole-cell assays .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated oxidation .

- Replace the propanamide linker with a bioisostere like a triazole to enhance resistance to enzymatic hydrolysis .

- Prodrug Approach : Mask the sulfamoyl group as a tert-butyl carbamate, which is cleaved in vivo .

- In vitro ADME : Use liver microsomes (human/rat) to quantify metabolic half-life and identify major degradation pathways .

Q. How can computational methods guide the analysis of structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with FPR1 (PDB ID: 5TZR). Key residues for binding include Arg84 and Tyr257 .

- QSAR Models : Train models on analogs (e.g., furan-3-carboxamide derivatives) to predict optimal substituents for receptor selectivity .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.